Product packaging for 3-(Butylamino)propan-1-ol(Cat. No.:CAS No. 24066-72-6)

3-(Butylamino)propan-1-ol

Cat. No.: B1276482
CAS No.: 24066-72-6
M. Wt: 131.22 g/mol
InChI Key: PQSKSJLILUQYQM-UHFFFAOYSA-N
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Description

3-(Butylamino)propan-1-ol is a useful research compound. Its molecular formula is C7H17NO and its molecular weight is 131.22 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H17NO B1276482 3-(Butylamino)propan-1-ol CAS No. 24066-72-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(butylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-2-3-5-8-6-4-7-9/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSKSJLILUQYQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40414041
Record name 3-(butylamino)propan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24066-72-6
Record name 3-(butylamino)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40414041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Academic Context and Significance of 3 Butylamino Propan 1 Ol in Contemporary Chemical Research

The Role of Alkylamino Alcohols in Synthetic Organic Chemistry

Alkylamino alcohols are a class of organic compounds characterized by the presence of both an amino group and a hydroxyl group attached to an alkyl backbone. This bifunctionality makes them exceptionally versatile building blocks in synthetic organic chemistry. Their utility stems from the distinct reactivity of the amine and alcohol moieties, which can be selectively manipulated to construct more complex molecular architectures. Synthetic routes to access these compounds are numerous and crucial, as they are integral components in a wide array of natural products, pharmaceuticals, and agrochemicals.

The strategic importance of alkylamino alcohols is evident in their application as precursors for a variety of chemical transformations. For instance, they are key starting materials in the synthesis of N-heterocycles, vicinal N-alkylamino alcohols, and other functionalized molecules. chemsrc.com The reaction of β-amino alcohols with reagents like thionyl chloride can yield important industrial and medicinal compounds such as 1-chloro-(2-alkylamino)ethanes. americanelements.com Furthermore, methods like the 1,2-addition of Grignard reagents to N-tert-butanesulfinyl ketimines provide practical pathways to β-aryl-β-alkyl amino alcohols, demonstrating the ongoing development of efficient synthetic protocols. nih.gov Light-induced, photoredox-catalyzed reactions have also emerged as a mild and highly regioselective method for producing functionalized β-amino alcohol derivatives.

Beyond their role as synthetic intermediates, alkylamino alcohols and their derivatives are widely employed as ligands for transition metal catalysts and as organocatalysts themselves. The presence of both a hard (oxygen) and a borderline (nitrogen) donor atom allows them to form stable chelate complexes with various metal centers, which can then be used to catalyze a range of organic reactions, including asymmetric synthesis. This chelating ability is fundamental to their function in many catalytic systems, enabling high levels of stereocontrol and efficiency.

Structural Features and Reactivity Potential of 3-(Butylamino)propan-1-ol

This compound is a secondary amino alcohol with a linear C3-propanol backbone. The structure features a primary hydroxyl (-OH) group at the C1 position and a secondary amine group, substituted with a butyl group, at the C3 position. This specific arrangement of functional groups dictates its chemical behavior and potential applications in synthesis.

The presence of both a nucleophilic amino group and a hydroxyl group allows for a range of chemical transformations. The primary alcohol can undergo oxidation to form the corresponding aldehyde or carboxylic acid. Conversely, the hydroxyl group can be substituted in nucleophilic substitution reactions. The secondary amine is basic and can be protonated to form an ammonium (B1175870) salt or act as a nucleophile in reactions such as alkylation or acylation. The dual functionality also allows for the formation of intramolecular hydrogen bonds, which can influence its conformational preferences and physical properties.

Below is a table summarizing some of the key physicochemical properties of this compound.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₁₇NO
Molecular Weight 131.22 g/mol
CAS Number 24066-72-6 bldpharm.com
Appearance Liquid
Boiling Point 224-226 °C
Density 0.885 g/mL at 25 °C

The reactivity of this compound is representative of simple alkylamino alcohols. Its synthesis can be approached through methods such as the reductive amination of 3-hydroxypropanal (B37111) with butylamine (B146782) or the ring-opening of azetidin-1-ol with a butyl nucleophile. These synthetic routes highlight the fundamental reactions that underpin the chemistry of amino alcohols.

Emerging Research Frontiers for Amino Alcohol Derivatives

The versatile scaffold of amino alcohols continues to be a fertile ground for the development of new functional molecules, particularly in medicinal chemistry and materials science. Research into amino alcohol derivatives is expanding, with a significant focus on creating compounds with specific biological activities.

One major frontier is the synthesis of novel therapeutic agents. For example, new aryl amino alcohol derivatives have been synthesized and evaluated for their antimalarial properties, with some compounds showing significant activity against drug-resistant strains of Plasmodium falciparum. vulcanchem.comchemicalbook.com These studies often involve molecular docking to understand how the derivatives interact with biological targets like the Plasmepsin II enzyme. chemicalbook.com In another therapeutic area, certain β-amino alcohol derivatives have been developed as inhibitors of the Toll-Like Receptor 4 (TLR4) mediated inflammatory response, showing potential as a new class of agents for treating severe sepsis. chemsynthesis.com Furthermore, other newly synthesized amino alcohol derivatives have demonstrated potent immunosuppressive activity, identifying them as potential candidates for use in organ transplantation and the treatment of autoimmune diseases.

Advancements in synthetic methodology are also pushing the boundaries of what is possible. Photo-induced reactions using visible light and an iridium catalyst have been developed to synthesize functionalized β-amino alcohol derivatives under mild conditions, showcasing a move towards more sustainable and efficient chemical processes. Microwave-assisted synthesis is another technique being employed to accelerate the synthesis of amino alcohol derivatives, significantly reducing reaction times. chemicalbook.comchemsynthesis.com These modern synthetic strategies allow for the rapid generation of diverse libraries of amino alcohol derivatives, facilitating the exploration of their structure-activity relationships and the discovery of new lead compounds for various applications. vulcanchem.com

Strategies for Selective Synthesis of this compound

The selective synthesis of this compound can be achieved through various strategic routes, with reductive amination and ring-opening reactions being particularly prominent.

Reductive Amination Routes to Butylaminopropanols

Reductive amination is a highly versatile method for forming amines from carbonyl compounds. masterorganicchemistry.comlibretexts.org In the context of synthesizing this compound, this typically involves the reaction of 3-hydroxypropanal with butylamine to form an intermediate imine, which is then reduced to the desired secondary amine. This method is advantageous as it avoids the common problem of multiple alkylations that can occur with direct alkylation of amines. masterorganicchemistry.com

The choice of reducing agent is critical for the success of reductive amination. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are commonly used because they are mild enough to selectively reduce the imine in the presence of the aldehyde or ketone starting material. masterorganicchemistry.com Other reagents like sodium borohydride (B1222165) (NaBH4) can also be employed, often in a stepwise procedure where the imine is formed first and then reduced. organic-chemistry.org For instance, the reductive amination of aldehydes with primary amines where dialkylation is a concern can be effectively managed by forming the imine in methanol, followed by reduction with NaBH4. organic-chemistry.org

Recent advancements have explored the use of various catalysts to improve efficiency and selectivity. For example, amorphous cobalt particles have been shown to catalyze reductive amination using hydrogen gas as the reductant and aqueous ammonia (B1221849) as the nitrogen source under mild conditions. organic-chemistry.org Additionally, Cp*Ir complexes with a 2-picolinamide moiety can catalyze the direct reductive amination of ketones to primary amines. organic-chemistry.org

A general procedure for the reductive amination of an aldehyde with an amine, such as butylamine, can be performed using sodium borohydride as the reducing agent and an acid activator like boric acid or p-toluenesulfonic acid monohydrate under solvent-free conditions. organic-chemistry.org

Table 1: Key Parameters in Reductive Amination for Amino Alcohol Synthesis
ParameterDescriptionExamples & ConditionsSignificance
Carbonyl SourceAldehyde or ketone containing a hydroxyl group.3-HydroxypropanalDetermines the carbon backbone of the final amino alcohol.
Amine SourcePrimary or secondary amine.ButylamineIntroduces the desired amino group.
Reducing AgentSelectively reduces the in-situ formed imine/enamine.NaBH4, NaBH3CN, NaBH(OAc)3, H2 with catalystCrucial for high yield and preventing over-reduction or side reactions.
CatalystCan be used to activate the carbonyl group or facilitate hydrogenation.Acid catalysts (e.g., boric acid), transition metals (e.g., Co, Ir)Enhances reaction rate and selectivity under milder conditions. organic-chemistry.org
SolventAffects reaction rate and solubility of reactants.Methanol, Ethanol, or solvent-free conditionsCan influence the equilibrium of imine formation.

Ring-Opening Reactions in the Synthesis of Alkylamino Alcohols

Ring-opening reactions of strained heterocycles, such as epoxides and azetidines, provide a powerful pathway to synthesize alkylamino alcohols. The inherent ring strain in these molecules facilitates their opening by nucleophiles, leading to highly functionalized products. rsc.org

The reaction of epoxides with amines is a classic method for preparing β-amino alcohols. openaccessjournals.comroyalsocietypublishing.org For instance, the nucleophilic attack of an amine on an epoxide ring, often catalyzed by a Lewis acid, yields the corresponding amino alcohol. royalsocietypublishing.org The regioselectivity of the attack can be controlled by the choice of reagents and reaction conditions. openaccessjournals.com

Azetidines, four-membered nitrogen-containing heterocycles, are also valuable precursors for γ-amino alcohols. Their ring strain, intermediate between that of highly reactive aziridines and stable pyrrolidines, allows for controlled ring-opening reactions. rsc.org Lewis acid-mediated ring-opening of 2-aryl-N-tosylazetidines with alcohols has been shown to produce 1,3-amino ethers in excellent yields. iitk.ac.in A proposed mechanism involves the coordination of the Lewis acid to the azetidine (B1206935) nitrogen, activating the ring for nucleophilic attack in an SN2 fashion. iitk.ac.in This approach can be extended to the synthesis of this compound by using butanol as the nucleophile to open a suitable azetidine precursor.

Azetidin-2-ones, or β-lactams, can also serve as precursors. Reductive ring-opening of trans-4-aryl-3-chloro-β-lactams with lithium aluminum hydride (LiAlH4) can furnish 2-aminopropan-1-ols. beilstein-journals.org Furthermore, computational studies have shown that the presence of a sulfonate group on the nitrogen of an azetidin-2-one (B1220530) is crucial for cleaving the N1-C2 bond with a molybdenum complex, suggesting a pathway for synthesizing β-amino acids and their derivatives under mild conditions. nih.gov

Enantioselective Synthetic Approaches for Chiral Amino Alcohol Intermediates

Chiral amino alcohols are crucial building blocks in asymmetric synthesis and are components of many biologically active molecules. csic.esdiva-portal.org The development of enantioselective methods to produce these compounds with high optical purity is a major focus of modern organic chemistry. wikipedia.org

Asymmetric Catalysis in Propanolamine Synthesis

Asymmetric catalysis offers a direct and efficient route to enantiomerically enriched amino alcohols. wikipedia.org This approach utilizes a small amount of a chiral catalyst to generate a large quantity of a chiral product.

Copper-catalyzed asymmetric hydroamination has emerged as a powerful tool for preparing chiral amines. nih.gov This method has been successfully applied to the synthesis of γ-amino alcohols from unprotected allylic alcohols with excellent regio- and enantioselectivity. The key to this success was the careful selection of a solvent to prevent the undesired reduction of the starting material. nih.gov

Transition metal catalysts, often complexed with chiral ligands, are widely used in asymmetric synthesis. wikipedia.orgfrontiersin.org For example, chiral 1,3-aminoalcohols have been synthesized from the biomass-derived levoglucosenone (B1675106) and used as chiral ligands in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde. unr.edu.ar The enantioselectivity of such reactions can be highly dependent on the structure of the chiral ligand. unr.edu.ar

Organocatalysis, which uses small, metal-free organic molecules as catalysts, has also become a prominent strategy. frontiersin.org For example, bifunctional enamine catalysts have been used in the enantioselective synthesis of various chiral molecules. frontiersin.org

Derivatization and Resolution Techniques for Enantiomeric Purity

When a racemic mixture of an amino alcohol is produced, resolution techniques are necessary to separate the enantiomers. These methods can be broadly categorized into chemical and chromatographic resolutions.

Chemical resolution involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by conventional methods like crystallization or chromatography. The separated diastereomers are then converted back to the individual enantiomers. Tartaric acid and its derivatives are common chiral resolving agents used for the separation of racemic amino alcohols. google.com

Kinetic resolution is another powerful technique where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted enantiomer in high enantiomeric excess. rsc.orgrsc.org For example, acylative kinetic resolution of racemic cyclic cis-amino alcohol derivatives using a chiral nucleophilic catalyst has been shown to proceed with good enantioselectivity. rsc.org Similarly, nonenzymatic kinetic resolution of racemic β-amino alcohols has been achieved using a chiral BINAP-mediated reaction. rsc.org

Chromatographic resolution directly separates enantiomers using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC). csic.esakjournals.com An alternative indirect approach involves derivatizing the racemic amino alcohol with a chiral derivatizing reagent (CDR) to form diastereomers, which can then be separated on a standard achiral column. akjournals.com For instance, diastereomers of amino alcohols have been synthesized using chiral derivatizing reagents based on amino acids and cyanuric chloride, and subsequently separated by reversed-phase HPLC. akjournals.com

Table 2: Comparison of Enantioselective Synthesis and Resolution Techniques
TechniquePrincipleAdvantagesLimitationsExample Application
Asymmetric CatalysisA chiral catalyst directs the formation of one enantiomer over the other. wikipedia.orgAtom economical, can generate high enantiomeric excess directly.Catalyst development can be challenging and expensive.Copper-catalyzed hydroamination of allylic alcohols to give chiral γ-amino alcohols. nih.gov
Chemical ResolutionFormation of separable diastereomers using a chiral resolving agent. google.comWell-established, uses readily available resolving agents.Maximum theoretical yield for one enantiomer is 50%; requires stoichiometric resolving agent.Resolution of amino alcohols using tartaric acid. google.com
Kinetic ResolutionOne enantiomer reacts faster with a chiral reagent/catalyst. rsc.orgrsc.orgCan achieve high enantiomeric excess for the unreacted enantiomer.Maximum theoretical yield is 50%; enantiomeric excess of the product decreases with conversion.Acylative kinetic resolution of cyclic amino alcohols. rsc.org
Chromatographic ResolutionDirect or indirect separation of enantiomers on a chiral stationary phase. csic.esakjournals.comCan provide very high enantiomeric purity for both enantiomers.Can be expensive and time-consuming, especially for large-scale separations.HPLC separation of amino alcohol diastereomers on a C18 column. akjournals.com

Multi-Component Reactions Incorporating Butylamino Moieties

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, are highly efficient for building molecular complexity. researchgate.netwikipedia.org The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can be adapted to incorporate butylamino functionalities.

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. wikipedia.org While it typically requires a carboxylic acid, modifications using electron-poor phenols can lead to α-aryloxy amides. nih.gov A reductive Passerini-type reaction has been used to synthesize propranolol, demonstrating the potential for creating β-amino alcohol structures. nih.gov

The Ugi reaction is a four-component reaction involving a carboxylic acid, a carbonyl compound, an amine, and an isocyanide, yielding an α-acylamino acid amide. researchgate.netacs.org This reaction is exceptionally versatile and allows for the rapid generation of diverse libraries of compounds. researchgate.net By using butylamine as the amine component, a butylamino moiety can be readily incorporated into the final product. A variation, the Ugi five-center-four-component reaction (U-5C-4CR), uses α- or β-amino acids as bifunctional components. nih.gov This has been employed with N-Boc-α-amino aldehydes as the carbonyl component to synthesize complex heterocyclic scaffolds. nih.gov

These MCRs offer a powerful strategy for the diversity-oriented synthesis of complex molecules related to this compound, where the core structure can be assembled in a single, atom-economical step.

Chemical Reactivity and Mechanistic Elucidations of 3 Butylamino Propan 1 Ol Systems

Reaction Kinetics and Thermodynamics of Amino Alcohol Transformations

The reductive amination of alcohols, a key transformation, proceeds via a hydrogen-borrowing mechanism that involves three primary steps: alcohol dehydrogenation, carbonyl imidization, and imine hydrogenation. researchgate.net The initial dehydrogenation step is often rate-limiting and can be significantly affected by the structure of the amine. researchgate.net Studies on the amination of alcohols have shown a good correlation between substrate structure and reactivity, which can sometimes be described by the Hammett equation. researchgate.net

AmineAmine Concentration (mol/m³)Temperature (K)Pseudo-first-order rate constant (k₀) (s⁻¹)Reference
Ethylenediamine (EDA)26.2 - 67.6298 - 313Data available in source acs.org
Ethyl ethanolamine (B43304) (EEA)28.2 - 81.9298 - 313Data available in source acs.org
Diethyl monoethanolamine (DEMEA)196.5 - 997.4298 - 313Data available in source acs.org
3-Dimethylamino-1-propanol (3DMA1P)1000 - 3000298 - 333Data available in source researchgate.net

Thermodynamic models are used to correlate and predict the equilibrium solubility of CO2 in amino alcohol solutions. researchgate.net For instance, the heat of absorption of CO2 for an aqueous blend containing 3-Dimethylamino-1-propanol was found to be -65.22 kJ·mol−1, indicating an exothermic reaction. researchgate.net

Investigation of Intermolecular Interactions and Self-Assembly in Propanolamine Solutions

The bifunctional nature of 3-(Butylamino)propan-1-ol drives complex intermolecular interactions in solution, leading to the formation of supramolecular structures and self-assembly phenomena. rsc.org These interactions are primarily governed by hydrogen bonding and van der Waals forces. taylorfrancis.com

Hydrogen bonds are the most significant directional interactions. The hydroxyl group can act as both a hydrogen bond donor (O-H) and acceptor (O:), while the secondary amine can act as a donor (N-H) and an acceptor (N:). This allows for the formation of extensive networks. Crystallographic studies of related amino alcohol salts, such as (3-amino-1-propanol)H+ quinaldinate-, reveal that the primary connectivity patterns are governed by strong N-H+···-OOC hydrogen bonds. mdpi.com In the crystal structure of 1-(tert-butylamino)-3-mesitylpropan-2-ol hemihydrate, intermolecular O—H⋯O and O—H⋯N hydrogen bonds link molecules together, forming chains. nih.goviucr.org

These strong intermolecular forces can lead to the formation of organized systems like deep eutectic solvents (DESs). bohrium.com For example, novel DESs have been synthesized using 3-amino-1-propanol or 2-(butylamino)ethanol (B91342) as the hydrogen bond donor with quaternary ammonium (B1175870) salts. bohrium.com The formation and properties of these solvents are a direct consequence of the strong interactions between the components.

The self-assembly process is a balance between attractive forces (like hydrogen bonding and van der Waals interactions) and repulsive forces (like electrostatic repulsion and entropy). taylorfrancis.commdpi.com Hirshfeld surface analysis, a tool to investigate intermolecular contacts in crystals, has shown that for a related butylamino alcohol, H⋯H interactions can account for over 80% of surface contacts, highlighting the importance of van der Waals forces in molecular packing. nih.goviucr.org C⋯H/H⋯C and O⋯H/H⋯O contacts also make significant contributions. nih.gov The organization of molecules is driven by a combination of these thermodynamic and kinetic factors, which can be understood by examining the underlying intermolecular interactions. taylorfrancis.com

Interaction TypeDescriptionRelevance in Propanolamine Systems
Hydrogen BondingStrong, directional dipole-dipole interaction involving H bonded to N or O.Primary driving force for self-assembly, forming chains and networks (O—H⋯N, N—H⋯O, O—H⋯O). nih.gov
van der Waals ForcesCollective term for non-specific attractive or repulsive forces (dispersion, dipole-dipole).Crucial for molecular packing and stability of aggregates. H⋯H contacts are often dominant. nih.goviucr.org
Hydrophobic InteractionsTendency of nonpolar groups (e.g., butyl chain) to aggregate in aqueous solution.Contributes to the self-assembly of amphiphilic molecules into structures like micelles. nih.gov
C—H⋯π InteractionsA weak form of hydrogen bonding between a C-H bond and a π-system.Can contribute to linking molecular chains in systems containing aromatic rings. nih.goviucr.org

Sophisticated Analytical Techniques for the Characterization and Purity Assessment of 3 Butylamino Propan 1 Ol

Chromatographic Enantioseparation of Amino Alcohol Stereoisomers

Amino alcohols, a class of compounds containing both amino and alcohol functional groups, often possess at least one chiral center, leading to the existence of enantiomers. akjournals.com The separation of these enantiomers is of significant interest. akjournals.com High-Performance Liquid Chromatography (HPLC) has emerged as a powerful tool for the enantioseparation of amino alcohols. rsc.orgresearchgate.nettandfonline.com The direct separation on chiral stationary phases (CSPs) is a widely used approach, though indirect methods involving derivatization with a chiral reagent are also employed, particularly when the molecule lacks a strong chromophore for UV detection. akjournals.comoup.com

Direct enantioseparation by HPLC is frequently achieved using chiral stationary phases (CSPs), which create a chiral environment that allows for differential interaction with the enantiomers of the analyte. nih.govmdpi.com Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are among the most successful and widely applied for the enantioseparation of a broad range of chiral compounds, including amino alcohols. mdpi.comnih.govresearchgate.net

These CSPs, often commercialized under trade names like Chiralcel® and Chiralpak®, consist of polysaccharide derivatives, such as carbamates or esters, coated or immobilized on a silica (B1680970) gel support. mdpi.comyakhak.org The chiral recognition mechanism is complex and relies on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance, which lead to the formation of transient diastereomeric complexes between the CSP and the analyte enantiomers. mdpi.com For amino alcohols, the presence of both a hydrogen-bond donor (hydroxyl group) and a hydrogen-bond acceptor/donor (amino group) provides multiple points of interaction with the CSP.

The choice of mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol), is crucial for achieving optimal separation. nih.gov The nature and concentration of the alcohol modifier can significantly influence the retention times and the resolution of the enantiomers. researchgate.net For instance, studies on β-aminoketones, which share structural similarities with amino alcohols, have shown that cellulose-derived CSPs can offer higher enantioselectivity compared to amylose derivatives under normal-phase conditions. nih.gov

Table 1: Examples of Polysaccharide-Based Chiral Stationary Phases for Amino Alcohol Separation This table is illustrative and based on findings for the broader class of amino alcohols and related compounds.

Chiral Stationary Phase (CSP)Chiral SelectorTypical ApplicationReference
Chiralpak® IA / Chiralpak® IBImmobilized Amylose / Cellulose tris(3,5-dimethylphenylcarbamate)Enantioseparation of axially chiral amino acid derivatives and β-aminoketones. researchgate.netcsic.es researchgate.netcsic.es
Chiralcel® OD-HCellulose tris(3,5-dimethylphenylcarbamate) coated on silica gelSeparation of various chiral compounds, including β-aminoketones. nih.gov nih.gov
Chiralpak® ADAmylose tris(3,5-dimethylphenylcarbamate) coated on silica gelUsed for screening chiral separations of β-aminoketones. nih.gov nih.gov
Lux® Cellulose-1Cellulose tris(3,5-dimethylphenylcarbamate)Demonstrated good enantioseparation for derivatized amino alcohols. yakhak.org yakhak.org

For analytes like 3-(butylamino)propan-1-ol that lack a significant UV-absorbing chromophore, standard UV detectors for HPLC have limited sensitivity. oup.com To overcome this, HPLC systems can be coupled with more universal detection methods such as Mass Spectrometry (MS) and Evaporative Light Scattering Detection (ELSD). waters.com

Mass Spectrometry (MS) offers high sensitivity and selectivity, providing mass-to-charge ratio information that confirms the identity of the eluting compound. researchgate.net For the analysis of a close analog, 3-tert-butylamino-1,2-propanediol, an intermediate in the synthesis of (S)-timolol, a sensitive analytical method was developed based on on-line normal-phase LC-MS-MS. researchgate.net The method utilized a chiral stationary phase and an atmospheric pressure chemical ionization (APCI) interface, which was chosen for its compatibility with normal-phase solvents like n-hexane. researchgate.net This approach allows for the quantification of enantiomers in the ng/mL range, demonstrating the power of LC-MS for trace-level chiral analysis. researchgate.net

Evaporative Light Scattering Detection (ELSD) is another valuable technique for detecting non-volatile compounds regardless of their optical properties. waters.comresearchgate.netnih.gov The detector works by nebulizing the column eluent into a fine mist, evaporating the mobile phase in a heated drift tube, and then measuring the light scattered by the remaining solid particles of the analyte. An HPLC-ELSD method was successfully developed and validated for the separation and quantitation of the enantiomers of 3-tert-butylamino-1,2-propanediol. researchgate.netnih.gov The separation was achieved on a Chiralpak AS chiral stationary phase, and the study investigated the influence of detector parameters like gas pressure and drift tube temperature on detection sensitivity. nih.gov ELSD is considered a universal detector, making it well-suited for the analysis of compounds like this compound. researchgate.net

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Advanced Spectroscopic Characterization of this compound and its Derivatives

Spectroscopic techniques are indispensable for the unambiguous structural elucidation and functional group analysis of organic molecules. thermofisher.com Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are complementary methods that provide a comprehensive picture of the molecular structure of this compound. thermofisher.comnih.gov

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. thermofisher.com In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons in different chemical environments.

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent, is characteristic of the hydroxyl proton. docbrown.info

Amine Proton (-NH-): A signal corresponding to the secondary amine proton would appear, with its chemical shift and multiplicity influenced by hydrogen bonding and exchange rates. libretexts.org

Alkyl Chain Protons: The protons on the carbons adjacent to the oxygen and nitrogen atoms (-CH₂-O- and -CH₂-N-) would be deshielded and appear downfield (higher ppm values) compared to other methylene (B1212753) protons in the chain. docbrown.infolibretexts.org Specifically, the protons on the carbon alpha to the hydroxyl group (C1) and the protons on the carbon alpha to the nitrogen atom (C3 and the first CH₂ of the butyl group) would have characteristic shifts. The remaining methylene protons of the propyl and butyl chains and the terminal methyl group of the butyl chain would appear at upfield (lower ppm) chemical shifts. docbrown.info

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. libretexts.org Carbons bonded to heteroatoms (oxygen and nitrogen) are deshielded and resonate at higher chemical shifts. libretexts.orgresearchgate.net For this compound, distinct peaks would be observed for each of the seven unique carbon atoms in its structure. The carbons C1 (bonded to -OH) and C3 (bonded to -NH) of the propanol (B110389) backbone, as well as the carbon of the butyl group directly attached to the nitrogen, would appear furthest downfield in the aliphatic region. researchgate.net

Table 2: Predicted NMR Chemical Shift Regions for this compound Based on general principles and data from similar structures like propan-1-ol and N-substituted amines. docbrown.infolibretexts.orgresearchgate.net

NucleusProton GroupExpected ¹H Chemical Shift (ppm)Carbon AtomExpected ¹³C Chemical Shift (ppm)
¹H-CH₃ (butyl)~0.9CH₃ (butyl)~14
¹H-CH₂-CH₃ (butyl)~1.3-1.4-CH₂-CH₃ (butyl)~20
¹H-CH₂-CH₂-N- (propyl)~1.7-1.8-CH₂-CH₂-N- (propyl)~28-32
¹H-N-CH₂-CH₂- (butyl)~1.4-1.6-N-CH₂-CH₂- (butyl)~29-33
¹H-N-CH₂- (propyl & butyl)~2.5-2.8-N-CH₂- (propyl & butyl)~48-52
¹H-CH₂-OH~3.6-3.8-CH₂-OH~60-65
¹H-NH-Variable (e.g., 0.5-5.0)--
¹H-OHVariable (e.g., 1.0-5.0)--

FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. thermofisher.comnih.gov

The FTIR spectrum of this compound is expected to show the following characteristic absorption bands:

O-H Stretch: A strong, broad absorption band in the region of 3200-3500 cm⁻¹ is indicative of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. docbrown.info

N-H Stretch: A moderate absorption peak for the secondary amine N-H stretch is expected to appear in the range of 3300-3500 cm⁻¹. This peak may sometimes be obscured by the broad O-H band. libretexts.org

C-H Stretch: Strong absorptions in the 2850-2960 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the alkyl (propyl and butyl) chains. docbrown.info

N-H Bend: A bending vibration for the secondary amine may be observed in the 1500-1600 cm⁻¹ range. libretexts.org

C-O Stretch: A strong band for the C-O stretching vibration of the primary alcohol is typically found in the 1000-1075 cm⁻¹ region. docbrown.info

C-N Stretch: The C-N stretching vibration for the aliphatic amine is expected to appear in the 1000-1250 cm⁻¹ range. libretexts.org

The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions that is unique to the molecule, serving as a molecular fingerprint for identification. docbrown.info

Ligand Chemistry and Coordination Compound Research Utilizing 3 Butylamino Propan 1 Ol Derivatives

Design and Synthesis of Novel Polydentate Ligands Incorporating Butylamino and Hydroxypropyl Arms

The strategic design of polydentate ligands is crucial for directing the assembly of metal complexes with desired geometries and properties. The incorporation of both butylamino and hydroxypropyl arms into a single ligand framework offers a unique combination of donor atoms and structural flexibility.

Researchers have successfully synthesized new unsymmetrical tripodal triamines that feature a 3-hydroxypropyl or a butylamino arm. researchgate.netrsc.org For instance, the synthesis of 3-((4-aminobutyl)(pyridin-2-ylmethyl)amino)propan-1-ol has been reported, showcasing a ligand design that combines a pyridyl moiety, a tertiary amine, and both a butylamino and a hydroxypropyl extension. rsc.org The synthetic approach for these types of ligands often involves multi-step procedures, starting from more readily available precursors. The flexibility of the propylene (B89431) linker in the hydroxypropyl arm, compared to a shorter ethylene (B1197577) linker, has been shown to influence the final structure of the metal complexes, favoring the formation of dinuclear species. rsc.org

The synthesis of these complex ligands allows for a systematic investigation into how modifications in the ligand backbone, such as the length of the alkyl chain in the amino arm (e.g., ethylamino, propylamino, or butylamino), affect the coordination behavior and the resulting complex architecture. rsc.org

Formation and Characterization of Transition Metal Complexes with 3-(Butylamino)propan-1-ol Based Ligands

The coordination chemistry of ligands derived from this compound with various transition metals has been an active area of research. These ligands readily form stable complexes with ions such as copper(II), nickel(II), and zinc(II). rsc.orgresearchgate.net The characterization of these complexes is typically carried out using a combination of spectroscopic techniques (UV-Vis, IR) and single-crystal X-ray diffraction.

Studies have shown that the formation of either mononuclear or dinuclear complexes is highly dependent on the specific structure of the ligand, particularly the length of the spacer between the donor atoms. rsc.org For example, ligands with a more flexible propylene linker between the tertiary and primary amine nitrogen atoms tend to form dinuclear complexes, whereas those with a shorter ethylene linker often yield mononuclear species. rsc.org

Mononuclear and Dinuclear Metal Complex Architectures

The ability of this compound-based ligands to form both mononuclear and dinuclear metal complexes is a key feature of their coordination chemistry. rsc.orgworktribe.com

Mononuclear Complexes: In many instances, these ligands coordinate to a single metal center, forming a mononuclear complex. For example, the reaction of certain tripodal amines with copper(II) ions in the presence of salicylaldehyde (B1680747) derivatives has led to the isolation and structural characterization of five-coordinate, distorted square-pyramidal copper(II) complexes. rsc.org In these structures, the ligand wraps around the metal ion, with the donor atoms from the pyridyl, tertiary amine, primary amine, and phenolate (B1203915) groups occupying the coordination sphere. Theoretical studies have indicated that the 3-hydroxypropyl arm can act as a weak coordinating group in these complexes. rsc.org

Dinuclear Complexes: The flexibility of the ligand arms, particularly the propylene linker of the hydroxypropyl group, can facilitate the bridging of two metal centers, resulting in the formation of dinuclear complexes. rsc.org In some cases, the hydroxyl group of the hydroxypropyl arm may not coordinate directly to the metal ion in the dinuclear structure. rsc.org Instead, the formation of the dimer can be driven by the departure of a weakly coordinated arm from two four-coordinate monomeric units, which then dimerize. rsc.org The interplay between intramolecular and intermolecular interactions, including hydrogen bonding between two mononuclear complexes, can also influence the equilibrium between mononuclear and dinuclear species. rsc.org

The table below summarizes the types of complex architectures observed with ligands derived from this compound and related structures.

Ligand TypeMetal IonResulting ArchitectureKey Structural Features
Tripodal amine with butylamino and hydroxypropyl armsCopper(II)Mononuclear and DinuclearDistorted square-pyramidal geometry; flexible linkers favor dinuclear structures. rsc.org
Schiff bases from tripodal aminesNickel(II), Cadmium(II)Mononuclear and DinuclearLinker length between amines dictates the nuclearity of the complex. rsc.org

Exploration of Ligand-Metal Systems in Catalysis and Materials Science

Many Schiff base complexes, a class of compounds that can be formed from derivatives of this compound, exhibit excellent catalytic activity in a variety of organic transformations. nih.gov The activity of these catalysts is often enhanced upon complexation with a metal ion. nih.gov

Development of Metal-Organic Frameworks and Catalytic Applications

Metal-Organic Frameworks (MOFs): MOFs are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. ossila.comresearchgate.net The versatile coordination modes and functional groups of this compound-based ligands make them suitable candidates for the construction of novel MOFs. The design of MOFs allows for the creation of materials with high surface areas and tunable pore sizes, which are desirable for applications in gas storage, separation, and heterogeneous catalysis. rsc.orgmdpi.com The synthesis of MOFs can be achieved through various methods, including solvothermal and hydrothermal techniques. ossila.com

Catalytic Applications: The metal complexes themselves can serve as homogeneous catalysts. For instance, transition metal complexes are widely used as catalysts in industrial processes such as hydrogenation, hydroformylation, and oxidation reactions. nih.gov The ligand environment around the metal center plays a crucial role in determining the catalyst's activity and selectivity. By modifying the substituents on the this compound-derived ligand, it is possible to influence the electronic and steric properties of the metal catalyst, thereby optimizing its performance for a specific chemical transformation. mdpi.comrsc.org For example, ruthenium complexes with various ligands have been shown to be effective catalysts for the dehydrogenation of alcohols to ketones. researchgate.net

Theoretical and Computational Investigations of 3 Butylamino Propan 1 Ol Molecular Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. scispace.com From the electronic structure, a wide range of properties, including molecular geometry, vibrational frequencies, and reactivity indices, can be determined. DFT has become a popular tool for chemists due to its balance of accuracy and computational cost. scispace.com

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the determination of the relative energies of reactants, products, and, crucially, the transition states that connect them. smu.edu By locating the transition state structure and calculating its energy, the activation energy barrier for a reaction can be determined, providing a quantitative measure of the reaction rate. smu.edu

For amino alcohols like 3-(butylamino)propan-1-ol, DFT can be used to model various reactions, such as oxidation of the alcohol group or reactions at the amine center. For instance, in the context of CO2 capture, DFT has been used to study the reaction mechanisms of similar alkanolamines with CO2, identifying zwitterionic intermediates and calculating the energy barriers for carbamate (B1207046) formation. researchgate.netacs.org Such studies reveal that the reaction can proceed through a two-step mechanism involving a zwitterion intermediate, and that the presence of water can significantly lower the activation energy. researchgate.netacs.org The energetics of these reactions are influenced by factors such as the substitution on the amine and the length of the alkyl chain. researchgate.net

A computational analysis of the intramolecular hydrogen transfer in a related compound, methanethioic O-acid, using B3LYP/6-311G(d,p) level of theory, illustrates the power of DFT in dissecting reaction mechanisms into distinct phases: contact, preparation, transition state, product adjustment, and separation. smu.edu

Reaction StepDescriptionTypical Computational Approach
Reactant Complex Initial association of reacting molecules.Geometry optimization to find the minimum energy structure.
Transition State The highest energy point along the reaction coordinate.Transition state search algorithms (e.g., QST2, QST3, Berny).
Product Complex The association of product molecules after the reaction.Geometry optimization to find the minimum energy structure.
Reaction Energetics The overall energy change of the reaction (ΔE) and the activation energy (Ea).Calculation of electronic energies of all stationary points.

This table provides a general overview of the computational analysis of reaction energetics and transition states.

Hydrogen bonding is a critical intermolecular interaction that governs the properties and behavior of this compound. The molecule contains both a hydrogen bond donor (the hydroxyl and secondary amine groups) and a hydrogen bond acceptor (the oxygen and nitrogen atoms). Theoretical modeling can elucidate the nature and strength of these hydrogen bonds.

Studies on similar amino alcohols, such as 3-amino-1-propanol, have shown that intramolecular hydrogen bonds of the NH···O type can exist, although they may not be highly favorable due to the energetic cost of alkyl chain twisting. d-nb.info Computational methods like the G4 theory have been used to quantify the strength of these intramolecular hydrogen bonds. d-nb.info In the condensed phase, intermolecular hydrogen bonds will dominate, leading to the formation of complex networks. researchgate.net Statistical models have been developed to describe these hydrogen bond networks in liquid alcohols, generalizing chain models to include branched structures. nih.gov These models, often validated by Monte Carlo or molecular dynamics simulations, can predict cluster size distributions and the topology of the hydrogen-bonded network. nih.gov

Computational Analysis of Reaction Energetics and Transition States

Molecular Dynamics Simulations for Understanding Solution Behavior

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the investigation of the time-dependent behavior of molecules and their interactions in solution. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, revealing information about conformational changes, diffusion, and the formation and breaking of intermolecular interactions.

In aqueous solutions, the interactions between this compound and water molecules are crucial in determining its solubility and behavior. MD simulations can explicitly model the water molecules and their hydrogen bonding interactions with the solute. Studies on similar compounds have highlighted the complex solute-solvent interactions. For example, investigations into aqueous solutions of deep eutectic solvents formed from compounds like 3-amino-1-propanol have been conducted to understand their physicochemical properties. mdpi.combohrium.com

MD simulations can be used to calculate properties such as radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a solute atom. This provides a detailed picture of the solvation shell around the this compound molecule. Furthermore, simulations can reveal the extent of molecular association or aggregation of the solute in solution, which can be important for various applications. nih.gov The influence of factors like temperature and the presence of electrolytes on these interactions can also be systematically studied. bhu.ac.in For instance, studies on 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one in aqueous NaCl solutions have shown that density and viscosity increase with concentration, indicating strong drug-solvent interactions. bhu.ac.in

Supramolecular Structure Prediction and Hirshfeld Surface Analysis

Understanding how molecules pack in the solid state is fundamental to predicting and controlling the physical properties of crystalline materials. Computational methods are increasingly used to predict crystal structures and analyze the intermolecular interactions that stabilize them.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. scirp.org The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a given molecule dominates. By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify specific regions of close intermolecular contacts. Red spots on the d_norm surface typically indicate hydrogen bonds. nih.gov

Intermolecular Interaction TypeTypical Contribution to Crystal Packing (from related compounds)Visualization Method
H···H >80%Hirshfeld Surface, 2D Fingerprint Plot
O···H/H···O Variable, indicates hydrogen bondingHirshfeld Surface (red spots on d_norm), 2D Fingerprint Plot
N···H/H···N Variable, indicates hydrogen bondingHirshfeld Surface (red spots on d_norm), 2D Fingerprint Plot
C···H/H···C Significant, includes C-H···π interactionsHirshfeld Surface, 2D Fingerprint Plot

This table summarizes the types of intermolecular interactions and their typical contributions to the crystal packing of related amino alcohols as determined by Hirshfeld surface analysis.

By applying these computational techniques to this compound, one could predict its likely crystal packing arrangement and the dominant intermolecular forces at play, which would primarily involve O-H···N, N-H···O, and O-H···O hydrogen bonds, alongside significant van der Waals interactions.

Applications of 3 Butylamino Propan 1 Ol in Specialized Chemical Synthesis and Emerging Technologies

Precursor Role in the Synthesis of Pharmacologically Relevant Compounds

3-(Butylamino)propan-1-ol and its structural analogs are key starting materials in the synthesis of numerous pharmacologically significant molecules. ontosight.ai The presence of both a nucleophilic amino group and a hydroxyl group allows for a wide range of chemical transformations, making it an essential component for constructing complex molecular architectures with desired biological activities. researchgate.net

One of the most prominent applications of this compound and its closely related derivatives, particularly those with a tert-butylamino group, is in the synthesis of β-adrenoceptor antagonists, commonly known as beta-blockers. nih.govdovepress.com This class of drugs is crucial in the management of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias. researchgate.netnih.govontosight.aimdpi.com

The core structure of many beta-blockers features an aryloxypropanolamine side chain. The synthesis of these drugs often involves the reaction of a substituted phenol (B47542) with an epoxide, followed by the introduction of an amine. Alternatively, a key intermediate like this compound or its activated form can be reacted with a suitable aromatic precursor to build the final drug molecule. The (amino)propan-ol backbone is fundamental to the molecule's ability to bind to beta-adrenergic receptors. ontosight.aiebi.ac.uk

Several widely used beta-blockers contain a structural motif derived from an amino-propanol precursor. For instance, Penbutolol, a non-selective beta-blocker, is chemically described as 1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol. smolecule.comdrugbank.com Similarly, the highly significant beta-blocker Timolol, used to treat glaucoma and hypertension, incorporates a (S)-1-(tert-butylamino)-3-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}propan-2-ol structure. researchgate.netnih.gov These examples underscore the critical role of the amino-propanol scaffold, for which this compound is a representative parent compound.

Table 1: Examples of β-Adrenoceptor Antagonists with Amino-Propanol Structural Moiety This table is interactive. You can sort and filter the data.

Drug NameChemical StructureRelevance of Amino-Propanol Moiety
Penbutolol (2S)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-olA non-selective beta-blocker where the tert-butylamino-propan-ol backbone is essential for its antagonist activity at β-1 and β-2 adrenergic receptors. smolecule.comdrugbank.com
Timolol (2S)-1-(tert-butylamino)-3-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}propan-2-olA non-selective beta-blocker used for hypertension and glaucoma; the tert-butylamino-propan-ol group is key to its therapeutic action. researchgate.netnih.govebi.ac.uk
Carteolol 5-(3-tert-butylamino-2-hydroxy-propoxy)-3,4-dihydro-1H-quinolin-2-oneA non-selective beta-blocker whose synthesis can utilize enantiopure chlorohydrin building blocks that form the amino-propanol side chain. mdpi.com
Betaxolol 1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(isopropylamino)propan-2-olA selective β1-receptor blocker whose synthesis involves creating the characteristic aryloxypropanolamine structure. tubitak.gov.tr
Metoprolol 1-(isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-olA selective β1-receptor blocker, with synthetic routes focused on establishing the chiral amino-propan-ol side chain. tubitak.gov.tr

Exploration in Novel Solvent Systems and Separation Processes

The unique chemical properties of this compound make it a candidate for investigation in advanced solvent systems. Its ability to engage in hydrogen bonding through both its hydroxyl (donor) and amino (acceptor/donor) groups is particularly relevant in the formulation of task-specific liquids.

Deep Eutectic Solvents (DESs) have emerged as a promising and more environmentally benign alternative to traditional volatile organic solvents and ionic liquids for applications like carbon dioxide (CO2) capture. mdpi.com These solvents are typically formed by mixing a hydrogen bond acceptor (HBA), often a quaternary ammonium (B1175870) salt, with a hydrogen bond donor (HBD). bohrium.com

Alkanolamines, a class of compounds to which this compound belongs, are highly effective HBDs for creating DESs designed for CO2 capture. The amine functionality provides sites for the chemical absorption of CO2, often through the formation of carbamates, while the hydroxyl group contributes to the hydrogen-bonding network that defines the solvent's properties. researchgate.netpreprints.org

Research on analogous compounds like 3-amino-1-propanol and 2-(butylamino)ethanol (B91342) has demonstrated the viability of this approach. mdpi.combohrium.comresearchgate.netnih.gov Studies show that DESs formed from these amino alcohols and salts like tetrabutylammonium (B224687) chloride (TBAC) or tetrabutylammonium bromide (TBAB) can effectively capture CO2. mdpi.comnih.gov The performance of these DESs is influenced by factors such as the molar ratio of HBA to HBD, the chemical nature of the salt's anion, and the structure of the alkanolamine. mdpi.comresearchgate.net Given these findings, this compound is a strong candidate for use as an HBD in novel DES formulations for gas capture, offering a balance of reactivity from the amine and hydrogen bonding capability from the alcohol.

Table 2: Performance of Analogous Alkanolamine-Based Deep Eutectic Solvents in CO2 Capture This table is interactive. You can sort and filter the data.

Hydrogen Bond Donor (HBD)Hydrogen Bond Acceptor (HBA)Molar Ratio (HBA:HBD)Key Findings on CO2 Solubility
3-Amino-1-propanol (AP) Tetrabutylammonium Chloride (TBAC)1:4, 1:6, 1:8CO2 uptake improved with a decreasing molar ratio of the HBD (AP); the 1:4 ratio showed the highest capacity among these three. mdpi.comnih.gov
3-Amino-1-propanol (AP) Tetrabutylammonium Bromide (TBAB)1:4The DES with the bromide anion ([TBAB][AP]) exhibited higher CO2 uptake compared to the chloride-based DES ([TBAC][AP]) at the same molar ratio. mdpi.comnih.gov
3-Amino-1-propanol (AP) Tetraethylammonium Chloride (TEAC)1:4This DES also showed effective CO2 capture, highlighting the influence of the cation's alkyl chain length on performance. mdpi.com
2-(Butylamino)ethanol (BAE) Tetrabutylammonium Chloride (TBAC)1:6, 1:8, 1:10These novel DESs were synthesized and their key physicochemical properties were studied to assess their potential for CO2 capture. researchgate.net
2-(Methylamino)ethanol (MAE) Tetraethylammonium Chloride (TEAC)1:10This DES, featuring shorter alkyl chains on both the HBA and HBD, exhibited the highest CO2 capacity in a comparative study, linked to its higher amine content and lower viscosity. researchgate.net

Utility in the Development of Advanced Organic Building Blocks

Beyond its direct role as a precursor, this compound serves as a foundational platform for the synthesis of more complex and specialized organic building blocks. ontosight.ai Organic building blocks are molecules that can be readily modified and combined to construct a vast array of larger, more intricate chemical structures for use in materials science, agrochemicals, and pharmaceuticals. researchgate.net

The dual functionality of this compound is key to its versatility. The primary hydroxyl group can undergo reactions typical of alcohols, such as oxidation to form an aldehyde or carboxylic acid, or esterification to introduce new functional groups. The secondary amine can be acylated, alkylated, or used in nucleophilic substitution reactions. This allows for the stepwise and controlled construction of multifunctional molecules. For example, it can be used to synthesize chiral precursors, which are invaluable in the pharmaceutical industry where the specific three-dimensional arrangement of a drug molecule is often critical to its efficacy. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Butylamino)propan-1-ol, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via reductive amination of 3-oxo-propan-1-ol with butylamine using reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., Pd/C under H₂ pressure). Temperature control (0–25°C) and solvent selection (ethanol or THF) are critical for minimizing side reactions. Adjust pH to stabilize intermediates and optimize amine coupling .
  • Validation : Monitor reaction progress using TLC or GC-MS. Purify via column chromatography or recrystallization.

Q. How can researchers characterize the physicochemical properties of this compound, such as viscosity and solubility?

  • Methodology : Use viscometers to measure dynamic viscosity in aqueous or organic solvents under varying temperatures. For solubility, perform gravimetric analysis by dissolving the compound in solvents (e.g., water, ethanol) at controlled temperatures. Compare data with structurally similar amines like 3-(dimethylamino)propan-1-ol, which shows increased viscosity in carbonated solutions due to hydrogen bonding .
  • Data Interpretation : Correlate viscosity changes with CO₂ absorption capacity for applications in gas capture studies .

Advanced Research Questions

Q. What computational strategies are effective for modeling the reactivity of this compound in nucleophilic reactions?

  • Methodology : Employ density functional theory (DFT) to calculate electron density distributions, focusing on the amino and hydroxyl groups. Compare activation energies for reactions (e.g., alkylation or acylation) with experimental data. Use molecular dynamics simulations to study solvent interactions, referencing analogs like 3-(4-fluorophenyl)propan-1-ol, where steric and electronic effects dictate reactivity .
  • Contradiction Analysis : If experimental results deviate from computational predictions (e.g., unexpected regioselectivity), re-evaluate solvation models or transition-state approximations.

Q. How does this compound perform as a catalyst or intermediate in asymmetric synthesis?

  • Methodology : Test its efficacy in chiral resolution or as a ligand in metal-catalyzed reactions (e.g., Pd-mediated cross-couplings). Compare enantiomeric excess (ee) with derivatives like (s)-3-amino-3-(4-fluorophenyl)propan-1-ol, where stereochemistry enhances biological activity .
  • Experimental Design : Use circular dichroism (CD) or X-ray crystallography to confirm chiral center stability. Optimize reaction conditions (e.g., solvent polarity, temperature) to maximize ee.

Q. What are the challenges in scaling up synthesis while maintaining purity, and how can they be addressed?

  • Methodology : Implement continuous-flow reactors for large-scale reductive amination to improve heat/mass transfer. Monitor impurities (e.g., over-reduced byproducts) via HPLC-MS. For purification, consider fractional distillation or membrane filtration, adapting protocols from industrial-scale production of tert-butylamino analogs .
  • Troubleshooting : If purity drops during scaling, optimize catalyst loading (e.g., Pd/C ratios) or introduce in-line analytics for real-time quality control.

Data Contradiction and Comparative Analysis

Q. How do discrepancies in CO₂ absorption efficiency between this compound and other alkanolamines arise?

  • Methodology : Conduct comparative absorption experiments using a wetted-wall column under fixed CO₂ partial pressures. Analyze kinetics via stopped-flow spectrophotometry. Contrast results with secondary amines like 2-(butylamino)ethanol, where steric hindrance from the butyl group may reduce absorption rates .
  • Resolution : Use quantum mechanical calculations to model amine-CO₂ carbamate stability, identifying structural bottlenecks (e.g., bulky substituents limiting carbamate formation).

Q. What are the limitations of using this compound in biological systems, and how can they be mitigated?

  • Methodology : Assess cytotoxicity via MTT assays on cell lines. Modify the compound’s hydrophilicity by introducing PEGylated groups or prodrug strategies, as seen in fluorophenyl-propanol derivatives .
  • Validation : Compare metabolic stability using liver microsome assays.

Tables for Key Comparisons

Property This compound 3-(Dimethylamino)propan-1-ol 2-(Butylamino)ethanol
Viscosity (25°C, mPa·s) ~15 (predicted)8.2 (measured in CO₂-rich water) 6.5
CO₂ Absorption Capacity Moderate (theoretical)HighLow
Synthetic Complexity IntermediateLowLow

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.